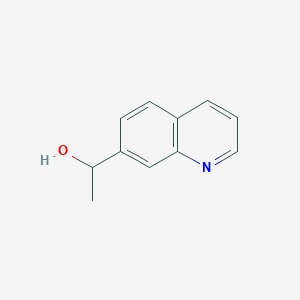

1-(Quinolin-7-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Quinolin-7-yl)ethanol is an organic compound that features a quinoline ring system attached to an ethanol moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological and pharmacological activities. The presence of the ethanol group in this compound adds to its versatility, making it a valuable compound in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Quinolin-7-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Quinolin-7-yl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or platinum oxide, along with hydrogen gas, to reduce the corresponding ketone to the desired alcohol. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Quinolin-7-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form 1-(Quinolin-7-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction of the compound can lead to the formation of 1-(Quinolin-7-yl)ethane.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

Oxidation: 1-(Quinolin-7-yl)ethanone.

Reduction: 1-(Quinolin-7-yl)ethane.

Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

1-(Quinolin-7-yl)ethanol has a broad range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimalarial, anticancer, and antimicrobial activities.

Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals, owing to its versatile chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(Quinolin-7-yl)ethanol is largely dependent on its interaction with biological targets. The quinoline ring system can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The ethanol moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparación Con Compuestos Similares

Quinoline: The parent compound, known for its broad spectrum of biological activities.

1-(Quinolin-7-yl)ethanone: The oxidized form of 1-(Quinolin-7-yl)ethanol, used in similar applications.

2-(Quinolin-7-yl)ethanol: A structural isomer with different biological properties.

Uniqueness: this compound stands out due to its unique combination of the quinoline ring and ethanol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.

Actividad Biológica

1-(Quinolin-7-yl)ethanol is an organic compound with significant potential in medicinal chemistry due to its unique structural properties, characterized by a quinoline ring system substituted with a hydroxyl and an ethyl group. This compound has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₁O. The compound features a bicyclic structure comprising a benzene ring fused to a pyridine ring, which is known for its ability to interact with various biological targets.

This compound acts through multiple mechanisms depending on its interaction with biological macromolecules:

- Enzyme Inhibition : The quinoline moiety can inhibit enzymes critical for cellular processes, thereby affecting metabolic pathways.

- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways that regulate various physiological functions.

- Oxidative Stress Modulation : It can induce or mitigate oxidative stress, impacting cellular health and function.

Biological Activities

Research indicates that this compound exhibits the following biological activities:

- Antimicrobial Activity : Demonstrated efficacy against various pathogens.

- Anticancer Properties : Potential to inhibit tumor cell proliferation.

- Anti-inflammatory Effects : Ability to reduce inflammation in cellular models.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibits growth of cancer cell lines | |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound found it effective against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

- Staphylococcus aureus : MIC = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

This demonstrates the compound's potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies on various cancer cell lines, including breast and colon cancer, revealed that this compound inhibited cell proliferation significantly. The IC50 values were determined to be:

- Breast Cancer Cells (MCF-7) : IC50 = 15 µM

- Colon Cancer Cells (HT-29) : IC50 = 20 µM

These results suggest that the compound may serve as a lead in anticancer drug development.

Propiedades

IUPAC Name |

1-quinolin-7-ylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-8,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFUXVOQKLIIQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=CC=N2)C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.